
5,6-Methylenedioxy-2-methylaminoindan
Vue d'ensemble
Description
5,6-Methylenedioxy-N-methyl-2-aminoindane (MDMAI) is a drug developed in the 1990s by a team led by David E. Nichols at Purdue University . It is an organic compound with the chemical formula C11H13NO2 . It is a white crystalline solid, soluble in most organic solvents .
Synthesis Analysis
MDMAI can be thought of as a cyclised analogue of MDMA where the alpha-methyl carbon of the alkylamino side chain has been joined back round to the 6-position of the aromatic ring to form an indane ring system . This changes the core structure of the molecule from phenethylamine to aminoindane, and causes the pharmacological properties of the two compounds to be substantially different .Molecular Structure Analysis
The molecular structure of MDMAI is indirectly derived from that of the illicit drug MDA . The alpha-methyl group of the alkylamino amphetamine side chain has been bound back to the benzene nucleus to form an indane ring system . This changes its pharmacological properties substantially .Chemical Reactions Analysis
The chemical structure of MDMAI is indirectly derived from that of the illicit drug MDA . The alpha-methyl group of the alkylamino amphetamine side chain has been bound back to the benzene nucleus to form an indane ring system . This changes its pharmacological properties substantially .Physical And Chemical Properties Analysis
MDMAI has a molar mass of 191.230 g·mol−1 . It has a density of 1.2±0.1 g/cm3, a boiling point of 316.6±31.0 °C at 760 mmHg, and a flash point of 123.1±14.3 °C . It has a polar surface area of 30 Å2 and a molar volume of 154.3±5.0 cm3 .Applications De Recherche Scientifique
1. Overview of MDAI and Related Compounds
MDAI, along with other aminoindanes like 5,6-methylenedioxy-N-methyl-2-aminoindane (MDMAI) and 5-iodo-2-aminoindane (5-IAI), is a part of a new class of psychoactive substances. These compounds are noted for their closed ring system, making them conformationally rigid analogues of amphetamine. The chemistry, pharmacology, and toxicological aspects of these substances are of interest in scientific research due to their potential as the next wave of 'legal highs' (Sainsbury et al., 2011).
2. Metabolism Studies
Research into the metabolism of MDAI has been conducted, notably in rats. One study focused on understanding the metabolic pathways of MDAI, revealing processes like oxidative demethylenation followed by O-methylation and N-acetylation. This study is critical for understanding how MDAI is metabolized in living organisms, shedding light on its potential pharmacological properties (Žídková et al., 2017).
3. Pharmacokinetics and Behavioral Effects
Investigations into the pharmacokinetics, behavior, and thermoregulation effects of MDAI in rats have been conducted. These studies provide insights into how quickly MDAI acts, its concentration in different tissues, and its impact on behavior and bodily functions. Such studies are essential for determining the potential therapeutic uses and risks associated with MDAI (Páleníček et al., 2016).
4. Analytical Characterization for Legal High Products
MDAI has been included in studies aimed at developing rapid screening methods for novel psychoactive substances (NPS) in legal high products. This research is vital for law enforcement and public health agencies to quickly identify and assess the risks associated with new psychoactive substances, including MDAI (Elie et al., 2013).
Safety And Hazards
MDMAI is intended for R&D use only and not for medicinal, household or other use . In case of inhalation, move the victim into fresh air . If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately, wash off with soap and plenty of water, and consult a doctor .
Propriétés
IUPAC Name |
N-methyl-6,7-dihydro-5H-cyclopenta[f][1,3]benzodioxol-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-12-9-2-7-4-10-11(14-6-13-10)5-8(7)3-9/h4-5,9,12H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNZKMFXEUONVMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CC2=CC3=C(C=C2C1)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20157742 | |
| Record name | 6,7-Dihydro-N-methyl-5H-indeno[5,6-d]-1,3-dioxol-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20157742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Methylenedioxy-2-methylaminoindan | |
CAS RN |
132741-82-3 | |
| Record name | 6,7-Dihydro-N-methyl-5H-indeno[5,6-d]-1,3-dioxol-6-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132741-82-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | MDMAI | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132741823 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6,7-Dihydro-N-methyl-5H-indeno[5,6-d]-1,3-dioxol-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20157742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6-METHYLENEDIOXY-N-METHYL-2-AMINOINDANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5N88M9ZTD8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



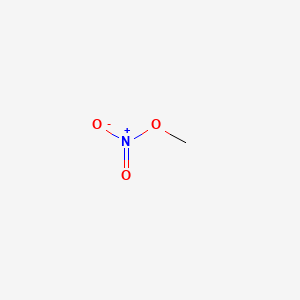
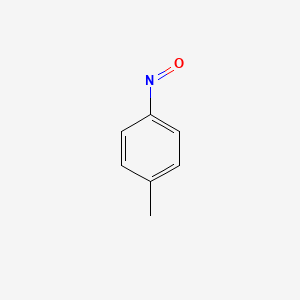
![17beta-[Bis(2-hydroxyethyl)amino]androst-5-en-3beta-ol](/img/structure/B1206885.png)


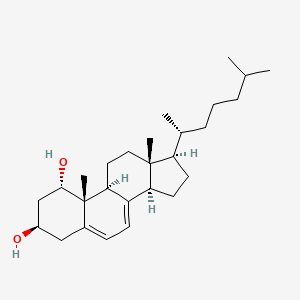

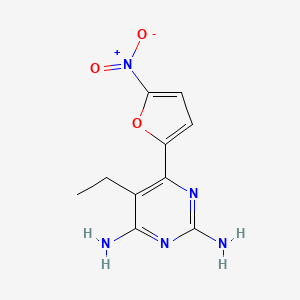
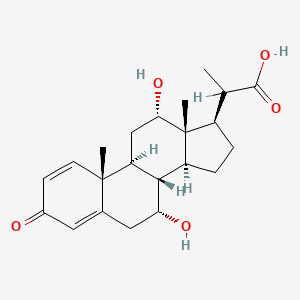
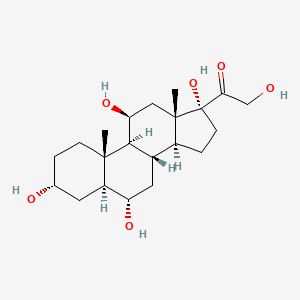

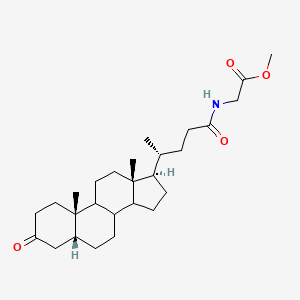
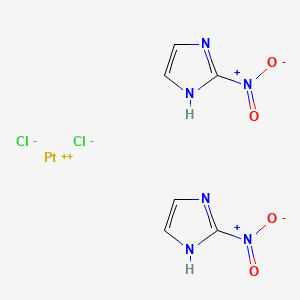
![1-[Benzyl(methyl)amino]-3-[3-(trifluoromethyl)phenoxy]propan-2-ol](/img/structure/B1206905.png)